METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromophenyl group, a furylmethylene moiety, and a pyrrole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-furylmethylene in the presence of a base, followed by cyclization with a suitable pyrrole precursor under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furyl ketones or carboxylic acids.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethylene group can yield furyl ketones, while substitution of the bromine atom can produce various substituted phenyl derivatives .
Scientific Research Applications
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The bromophenyl and furylmethylene groups can form non-covalent interactions with proteins, enzymes, and other biomolecules, potentially inhibiting their activity or altering their function . The pyrrole ring may also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(((2-(2-furylmethylene)hydrazino)(oxo)acetyl)amino)benzamide
- 4-bromo-N′-[(E)-2-furylmethylene]benzenesulfonohydrazide
Uniqueness
Methyl 1-(4-bromophenyl)-5-(2-furylmethylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of both bromophenyl and furylmethylene groups, along with the pyrrole ring, provides a versatile platform for chemical modifications and interactions with various molecular targets . This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C18H14BrNO4 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
methyl (5Z)-1-(4-bromophenyl)-5-(furan-2-ylmethylidene)-2-methyl-4-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10- |
InChI Key |
VKVFWLIGSRKUMS-GDNBJRDFSA-N |
SMILES |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
Isomeric SMILES |
CC1=C(C(=O)/C(=C/C2=CC=CO2)/N1C3=CC=C(C=C3)Br)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=CC2=CC=CO2)N1C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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